An In-depth Technical Guide to 1-(6-Methylpyridin-3-YL)piperazine (CAS 845617-33-6): Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(6-Methylpyridin-3-YL)piperazine (CAS 845617-33-6): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Arylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance aqueous solubility and oral bioavailability.[1] The arylpiperazine moiety, in particular, is a key pharmacophore in numerous centrally acting agents, demonstrating a wide spectrum of biological activities. These activities often stem from the interaction of the arylpiperazine core with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as other important drug targets like phosphoinositide 3-kinases (PI3K).[2][3]
This technical guide provides a comprehensive overview of 1-(6-methylpyridin-3-YL)piperazine, a heterocyclic compound with significant potential for drug discovery and development. While specific biological data for this exact molecule is not extensively published, its structural similarity to a vast number of biologically active compounds allows for well-founded postulations regarding its potential therapeutic applications. This guide will detail a plausible synthetic route, predicted analytical characteristics, and explore the potential biological significance of this compound, providing a solid foundation for researchers interested in its further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(6-Methylpyridin-3-YL)piperazine is presented in the table below.
| Property | Value |
| CAS Number | 845617-33-6 |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| SMILES | Cc1ccc(nc1)N1CCNCC1 |
Proposed Synthesis of 1-(6-Methylpyridin-3-YL)piperazine
Synthetic Scheme
Caption: Proposed synthetic pathway for 1-(6-Methylpyridin-3-YL)piperazine via Buchwald-Hartwig amination.
Detailed Experimental Protocol
Step 1: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.[1]
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Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-methylpyridine (1.0 eq.), piperazine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).
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Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.) to the flask. Add a dry, aprotic solvent like toluene or dioxane.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
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Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(6-Methylpyridin-3-YL)piperazine.
Analytical Characterization (Predicted)
As experimental spectral data for 1-(6-Methylpyridin-3-YL)piperazine is not widely available, this section provides predicted data based on the analysis of its structural components and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring as a singlet around δ 2.3-2.5 ppm. The protons on the pyridine ring will appear as multiplets or doublets in the aromatic region (δ 6.5-8.5 ppm). The piperazine protons will likely appear as two distinct multiplets, one for the protons adjacent to the pyridine ring (δ 3.0-3.4 ppm) and another for the protons on the other side of the piperazine ring (δ 2.8-3.2 ppm). The NH proton of the piperazine will likely appear as a broad singlet. For comparison, in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the piperazine protons appear as two distinct signals at δ 3.31 and 3.72 ppm.[4]
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¹³C NMR: The carbon NMR spectrum will show a signal for the methyl group around δ 18-25 ppm. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The piperazine carbons are expected to appear in the range of δ 45-55 ppm. The chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds can be correlated with additivity parameters for substituted benzene derivatives.[5]
Mass Spectrometry (MS)
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 178. The fragmentation pattern of arylpiperazines typically involves cleavage of the bonds of the piperazine ring.[6]
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and N-H stretching of the secondary amine in the piperazine ring (a broad peak around 3200-3400 cm⁻¹).
Potential Biological Significance and Therapeutic Applications
The 1-(aryl)piperazine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a remarkable diversity of pharmacological activities.[7] The structural features of 1-(6-Methylpyridin-3-YL)piperazine suggest several promising avenues for therapeutic investigation.
Central Nervous System (CNS) Disorders
Arylpiperazines are well-known for their interactions with various neurotransmitter receptors in the CNS.[2]
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Dopamine and Serotonin Receptor Modulation: Many arylpiperazine derivatives exhibit high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁A, 5-HT₂A, 5-HT₇) receptors.[2][8] This multi-target receptor profile is a hallmark of several atypical antipsychotic and antidepressant drugs. The interaction of the protonated piperazine nitrogen with a conserved aspartate residue in the transmembrane domain of these receptors is a key binding interaction.[8] The 6-methyl-3-pyridyl moiety of the title compound could confer selectivity for specific receptor subtypes.
Oncology
The piperazine ring is also a common feature in the design of kinase inhibitors for cancer therapy.
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PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers. Several potent and selective PI3K inhibitors incorporate a piperazine moiety, which often serves as a linker to occupy a specific pocket in the enzyme's active site. The 1-(6-Methylpyridin-3-YL)piperazine scaffold could be a valuable starting point for the design of novel PI3K inhibitors.
Workflow for Biological Evaluation
Caption: A general workflow for the biological evaluation of 1-(6-Methylpyridin-3-YL)piperazine.
Conclusion and Future Directions
1-(6-Methylpyridin-3-YL)piperazine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its arylpiperazine core suggests a high likelihood of activity at key CNS receptors and other important therapeutic targets. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation.
Future research should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation based on the potential applications discussed. Screening against a panel of CNS receptors and various kinases would be a logical first step to elucidate its pharmacological profile. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatility of the piperazine scaffold ensures that 1-(6-Methylpyridin-3-YL)piperazine and its future derivatives will remain an area of active interest for medicinal chemists and drug development professionals.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- 1-Methylpiperazine(109-01-3) 13C NMR spectrum. ChemicalBook.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
- Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PMC - NIH.
- Derivatives of n-methylpiperazine.
- Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Mass spectra and major fragmentation patterns of piperazine designer drugs.
- Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed.
- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Who we serve.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Methylation of piperazines.
- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. NIH.
- 1-(6-nitropyridin-3-yl)piperazine synthesis. ChemicalBook.
- Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed.
- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.
- N-METHYLPIPERAZINE.
- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.
- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
- Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][7][9]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed.
- Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.
- 1-(6-Nitropyridin-3-yl)piperazine. Benchchem.
- Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
- Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- N-Methylpiperazine. Biosynth.
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- tert-butyl 4-(6-aminopyridin-3-yl)
- N-METHYL PIPERAZINE. Sanjay Chemicals (India) Pvt. Ltd..
- Deaminative chlorin
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing.
- Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5)
- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 3. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
